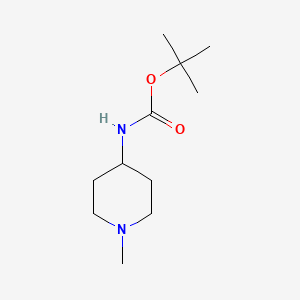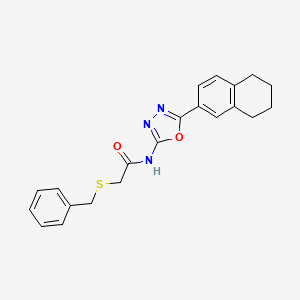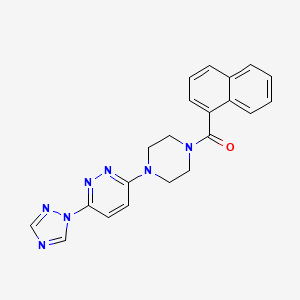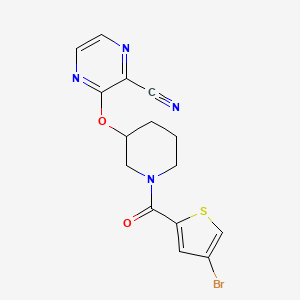
tert-Butyl (1-methylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of tert-Butyl (1-methylpiperidin-4-yl)carbamate can be represented by the InChI code 1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) . The molecular weight of this compound is 214.31 g/mol .
科学的研究の応用
Synthetic Phenolic Antioxidants: Environmental and Toxicological Implications
- Environmental Occurrence and Human Exposure: Synthetic phenolic antioxidants, including compounds structurally related to tert-butyl carbamates, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even in human tissues. Studies highlight the importance of understanding the environmental fate and human exposure pathways of these compounds to assess their potential health risks (Liu & Mabury, 2020).
Remediation and Degradation Technologies
- Decomposition in Plasma Reactors: Research on the decomposition of MTBE, a compound similar in structure to tert-butyl carbamates, using hydrogen in cold plasma reactors shows promising results for the degradation of air toxics. This study provides insights into non-traditional methods of decomposing environmental pollutants, which could be applicable to related tert-butyl compounds (Hsieh et al., 2011).
Biodegradation and Environmental Fate
- Biodegradation Pathways: Understanding the microbial degradation of MTBE and related compounds offers insights into potential bioremediation strategies for tert-butyl carbamates. Studies have identified microorganisms capable of degrading MTBE under aerobic and anaerobic conditions, providing a basis for developing bioremediation technologies for similar compounds (Schmidt et al., 2004).
特性
IUPAC Name |
tert-butyl N-(1-methylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWALANQXAWVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-methylpiperidin-4-yl)carbamate | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2442581.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2442586.png)
![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2442594.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)
![5-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2442596.png)



